Cas no 938066-17-2 (4-iodo-1-(oxan-2-yl)-1H-pyrazole)

4-iodo-1-(oxan-2-yl)-1H-pyrazole structure
938066-17-2 structure
Produktname:4-iodo-1-(oxan-2-yl)-1H-pyrazole
CAS-Nr.:938066-17-2
MF:C8H11IN2O
MW:278.090214014053
MDL:MFCD19689194
CID:1074777
PubChem ID:16216709

4-iodo-1-(oxan-2-yl)-1H-pyrazole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
    • 4-iodo-1-(oxan-2-yl)pyrazole
    • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
    • 4-Iodo-1-tetrahydropyran-2-yl-pyrazole
    • 4-iodo-1-(oxan-2-yl)-1H-pyrazole
    • XOMUJCQTYLHICW-UHFFFAOYSA-N
    • BBL103197
    • 3745AF
    • STL557007
    • ST24043801
    • 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole
    • 4-iodo-1-(tetrahydro-2-H-pyran-2-yl)-1-H-pyrazole
    • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyraz
    • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (ACI)
    • 4-Iodo-1-(tetrahydropyran-2-yl)pyrazole
    • MDL: MFCD19689194
    • Inchi: 1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
    • InChI-Schlüssel: XOMUJCQTYLHICW-UHFFFAOYSA-N
    • Lächelt: IC1=CN(C2CCCCO2)N=C1

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 156
  • Topologische Polaroberfläche: 27

4-iodo-1-(oxan-2-yl)-1H-pyrazole Sicherheitsinformationen

  • Gefahrenhinweis: H315-H319-H335
  • Lagerzustand:Keep in dark place,Sealed in dry,2-8°C

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A109827-1g
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
938066-17-2 98%
1g
$24.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068891-25g
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
938066-17-2 98%
25g
¥2001.00 2024-04-24
Chemenu
CM255890-10g
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
938066-17-2 95+%
10g
$420 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA202-5G
4-iodo-1-(oxan-2-yl)-1H-pyrazole
938066-17-2 95%
5g
¥ 1,280.00 2023-04-12
TRC
I737128-100mg
4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
938066-17-2
100mg
$ 65.00 2022-06-04
TRC
I737128-50mg
4-Iodo-1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
938066-17-2
50mg
$ 50.00 2022-06-04
Chemenu
CM255890-1g
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
938066-17-2 95+%
1g
$88 2021-08-04
Chemenu
CM255890-25g
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
938066-17-2 95%+
25g
$514 2024-07-19
Alichem
A049000259-10g
4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
938066-17-2 97%
10g
$219.78 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068891-100mg
4-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole
938066-17-2 98%
100mg
¥47.00 2024-04-24

4-iodo-1-(oxan-2-yl)-1H-pyrazole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ;  12 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydride ;  neutralized, rt
Referenz
Preparation of N-unsubstituted-4-formylpyrazole
, China, , ,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  rt
Referenz
Piperidine and piperazine derivatives as 20-HETE formation inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  24 h, rt
Referenz
Indium-Mediated Synthesis of Heterobiaryls
Font-Sanchis, Enrique; Cespedes-Guirao, F. Javier; Sastre-Santos, Angela; Fernandez-Lazaro, Fernando, Journal of Organic Chemistry, 2007, 72(9), 3589-3591

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt; 16 h, 85 °C
Referenz
Preparation of the phthalazine derivatives as pyruvate kinase modulators
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid ;  2 h, 80 °C
Referenz
Preparation of heterocyclic compounds as modulators of the integrated stress pathway
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ;  1 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
Preparation of pyrazolyl-3,4-dihydroquinolin-2-one as aldosterone synthase inhibitors useful in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethyl acetate ;  1 h, 90 °C
Referenz
Structure-based design, synthesis and biological evaluation of diphenylmethylamine derivatives as novel Akt1 inhibitors
Liu, Tao; Zhan, Wenhu; Wang, Yanming; Zhang, Liangren; Yang, Bo; et al, European Journal of Medicinal Chemistry, 2014, 73, 167-176

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Trifluoroacetic acid Solvents: Toluene ;  95 °C
Referenz
Functionalized pyrazoles as agents in C-C cross coupling reactions
Pejic, Marijana; Popp, Sebastian; Bolte, Michael; Wagner, Matthias; Lerner, Hans-Wolfram, Zeitschrift fuer Naturforschung, 2014, 69(1), 83-97

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  10 min, 60 °C; 60 °C → rt
Referenz
Pyrazole derivatives useful as inhibitors of FAAH and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Preparation of pyrazolo-pyridine-containing sulfonylurea derivatives as inhibitors of NLRP3 and interleukin-1 activity useful in treatment and prevention of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
Referenz
Preparation of naphthyridine compounds as inhibitors of HPK1 useful for treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  12 h, 20 °C
Referenz
Preparation of pyrazolyl sulfonylureas as NLRP3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  12 h, 20 °C
Referenz
Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ;  20 min, rt → 40 °C
1.2 Solvents: Tetrahydrofuran ;  60 min, 40 °C; 2.5 h, 40 °C
Referenz
Process for the manufacture of 1,4-disubstituted pyridazine compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetonitrile ;  3 h, rt → reflux
Referenz
1,1'-Bis(pyrazol-4-yl)ferrocenes: Potential Clip Ligands and Their Supramolecular Structures
Veronelli, Mattia; Dechert, Sebastian; Schober, Anne; Demeshko, Serhiy; Meyer, Franc, European Journal of Inorganic Chemistry, 2017, 2017(2), 446-453

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate ,  Dibromo[1,1′-oxybis[ethane]]magnesium Solvents: Tetrahydrofuran
Referenz
Methodology Towards the Synthesis of Imidazole Containing Biologically Active Molecules
Turner, Richard Michael, 1993, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Pyridinium p-toluenesulfonate Solvents: Dichloromethane ;  12 h, 20 °C
Referenz
Preparation of sulfonylureas and sulfonylthioureas as NLRP3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
Referenz
Preparation of phthalazine derivatives as pyruvate kinase modulators
, World Intellectual Property Organization, , ,

4-iodo-1-(oxan-2-yl)-1H-pyrazole Raw materials

4-iodo-1-(oxan-2-yl)-1H-pyrazole Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938066-17-2)4-iodo-1-(oxan-2-yl)-1H-pyrazole
A859630
Reinheit:99%
Menge:25g
Preis ($):241.0